

Application Notes and Protocols for GSK180736A In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	GSK180736A	
Cat. No.:	B1672363	Get Quote

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Abstract

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of **GSK180736A**, a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] This document includes comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

GSK180736A is a small molecule inhibitor initially developed as a ROCK1 inhibitor.[2][4] Subsequent studies have demonstrated its potent, ATP-competitive inhibition of GRK2, with selectivity over other GRK subfamilies.[1][2] Understanding the potency and selectivity of **GSK180736A** is crucial for its application in studying cellular processes regulated by these kinases and for potential therapeutic development. The following protocols outline a robust method for determining the half-maximal inhibitory concentration (IC50) of **GSK180736A** against its target kinases.

Data Presentation

The inhibitory activity of **GSK180736A** against various kinases is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive



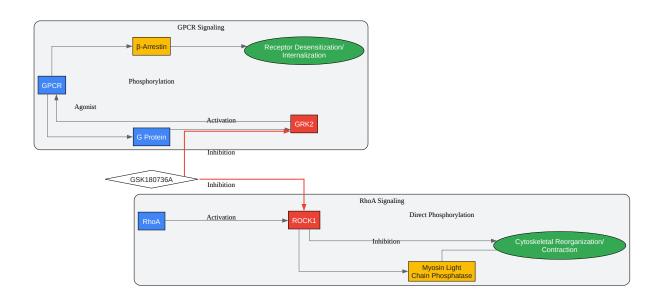
overview of its selectivity profile.

Kinase Target	IC50 Value	Notes
ROCK1	100 nM	Highly potent inhibition.[1][5][6]
GRK2	770 nM (0.77 μM)	Potent and selective inhibition. [1][3][5][6]
GRK5	>300-fold less potent than GRK2	Demonstrates selectivity for GRK2 over GRK5.[7][8]
GRK1	logIC50 > -3	Weak inhibitor.[7][8]
PKA	30 μΜ	Weak inhibitor.[1][5][6]

Signaling Pathway

GSK180736A primarily targets ROCK1 and GRK2, which are key regulators in distinct signaling pathways. ROCK1 is a downstream effector of the small GTPase RhoA and plays a critical role in cytoskeleton regulation, cell motility, and smooth muscle contraction. GRK2 is a serine/threonine kinase that phosphorylates activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization.





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Simplified signaling pathways inhibited by GSK180736A.

Experimental Protocols



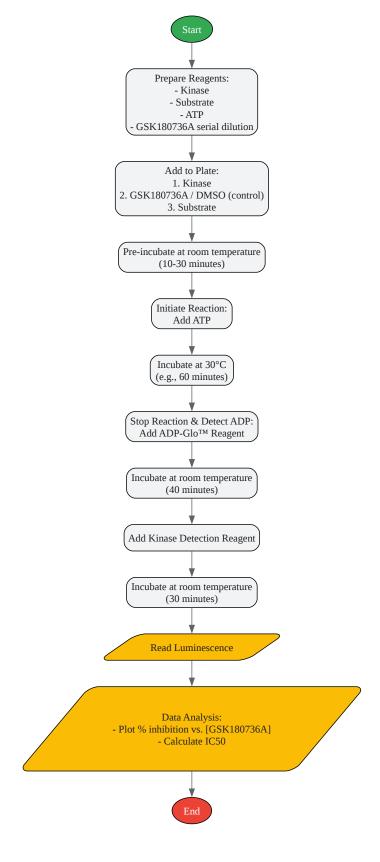
The following protocol describes a generalized in vitro kinase assay for determining the IC50 of **GSK180736A** using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents

- Kinases: Recombinant human ROCK1 or GRK2.
- Substrates:
 - For ROCK1: Myosin phosphatase target subunit 1 (MYPT1) or a specific peptide substrate
 (e.g., KEAKEKRQEQIAKRRLSSLRASTSKSGGSQK).[5]
 - For GRK2: Casein or Tubulin.[1]
- Inhibitor: GSK180736A, dissolved in DMSO to create a stock solution (e.g., 10 mM).
- Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
- ATP: Adenosine 5'-triphosphate, prepared in nuclease-free water.
- Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent).
- Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
- Instrumentation: Luminometer.

Experimental Workflow





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Workflow for the in vitro kinase assay.



Step-by-Step Procedure

- Reagent Preparation:
 - Prepare a serial dilution of GSK180736A in DMSO, and then dilute further in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
 - Prepare solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of an ATP-competitive inhibitor.
- Assay Plate Setup:
 - Add the assay buffer to all wells.
 - Add the GSK180736A serial dilutions to the appropriate wells.
 - Include control wells:
 - Negative Control (0% inhibition): Add DMSO vehicle instead of the inhibitor.
 - Positive Control (100% inhibition): Add a known broad-spectrum kinase inhibitor (e.g., staurosporine) or perform the reaction without the kinase enzyme.
- Kinase Reaction:
 - Add the kinase to all wells except the "no enzyme" positive control.
 - Add the substrate to all wells.
 - Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.
 - Initiate the kinase reaction by adding ATP to all wells.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
- ADP Detection:



- Equilibrate the plate and the ADP-Glo[™] reagents to room temperature.
- Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate the percentage of inhibition for each GSK180736A concentration relative to the controls.
 - Plot the percentage of inhibition against the logarithm of the GSK180736A concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocol offers a robust framework for the in vitro characterization of **GSK180736A**. Adherence to these guidelines will enable researchers to accurately determine the inhibitory potency and selectivity of this compound against ROCK1, GRK2, and other kinases of interest, thereby facilitating its use as a chemical probe in signal transduction research and drug discovery efforts.

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